molecular formula C25H20FN5O2 B2892771 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-62-0

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Katalognummer: B2892771
CAS-Nummer: 1031624-62-0
Molekulargewicht: 441.466
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Activity

The synthesis of tricyclic heterocycles, including structures like [1,2,4]triazoloquinazolines, has shown significant affinity for benzodiazepine receptors. These compounds, through various synthetic routes, have been explored for their potent benzodiazepine antagonistic properties in rat models, demonstrating comparable activity to known compounds such as CGS 8216 from the pyrazolo[4,3-c]quinoline series. This highlights the potential of such compounds in modulating benzodiazepine receptor activity, which could have implications for the development of new therapeutic agents (Francis et al., 1991).

Antibacterial and Anticancer Activity

Fluorine-containing quinoline derivatives have been synthesized and evaluated for their antibacterial activities, showing promise in combating microbial pathogens. This aligns with the broader research trend of incorporating fluorine into pharmaceuticals to enhance their activity and selectivity (Holla et al., 2005). Additionally, new series of 1,2,4-triazoloquinoline derivatives have been designed for anticancer activity, with certain compounds demonstrating significant cytotoxicity against human cancer cell lines, further underlining the potential of this scaffold in oncological research (Reddy et al., 2015).

Radioligand Binding and Imaging Studies

Derivatives of the triazoloquinazoline adenosine antagonist have been prepared with a focus on achieving A3 receptor subtype selectivity. Such compounds, through modifications at the 5-amino group, have shown high affinity and selectivity for human A3 receptors, making them interesting candidates for radioligand binding and imaging studies. This research provides a basis for the development of targeted imaging agents and therapeutics directed at adenosine receptors (Kim et al., 1996).

Molecular Probes and Photophysical Properties

The development of molecular probes based on pyrazoloquinazoline derivatives for the A2A adenosine receptor emphasizes the utility of this scaffold in creating high-affinity, selective antagonists useful in pharmacological studies. Such compounds have been synthesized with diverse functionalizations, allowing for their application in exploring receptor dynamics and signaling pathways (Kumar et al., 2011). Furthermore, amino-biphenyl-containing triazoloquinazoline derivatives with fluorescent properties have been synthesized, highlighting the scaffold's versatility in the design of photophysical probes. These compounds exhibit broad emission wavelengths and high fluorescent quantum yields, making them suitable for applications in optical imaging and molecular diagnostics (Kopotilova et al., 2023).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(3-fluorophenyl)-5-hydrazinyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with 3-phenylpropylamine and 8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione in the presence of acetic acid.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3-phenylpropylamine", "8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione", "acetic acid" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate obtained in step 1 with hydrazine hydrate in the presence of acetic acid to form 3-(3-fluorophenyl)-5-hydrazinyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate obtained in step 2 with 3-phenylpropylamine and 8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione in the presence of acetic acid to form the final compound, 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS-Nummer

1031624-62-0

Molekularformel

C25H20FN5O2

Molekulargewicht

441.466

IUPAC-Name

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20FN5O2/c26-19-10-4-9-17(14-19)22-23-28-25(33)20-12-11-18(15-21(20)31(23)30-29-22)24(32)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,30H,5,8,13H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.